molecular formula C19H21BrO3 B14563393 2-[4-(4-Bromophenoxy)phenyl]-2-tert-butyl-1,3-dioxolane CAS No. 61658-74-0

2-[4-(4-Bromophenoxy)phenyl]-2-tert-butyl-1,3-dioxolane

Cat. No.: B14563393
CAS No.: 61658-74-0
M. Wt: 377.3 g/mol
InChI Key: ZQFLKDWVBHNKQR-UHFFFAOYSA-N
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Description

2-[4-(4-Bromophenoxy)phenyl]-2-tert-butyl-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a bromophenoxyphenyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromophenoxy)phenyl]-2-tert-butyl-1,3-dioxolane typically involves the reaction of 4-bromophenol with phenylacetic acid to form 4-(4-bromophenoxy)phenylacetic acid. This intermediate is then subjected to cyclization with tert-butyl glycidyl ether under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromophenoxy)phenyl]-2-tert-butyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form a phenyl ether derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phenyl ether derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(4-Bromophenoxy)phenyl]-2-tert-butyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromophenoxy)phenyl]-2-tert-butyl-1,3-dioxolane involves its interaction with specific molecular targets. The bromophenoxy group can engage in hydrogen bonding and π-π interactions with target proteins, while the dioxolane ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)phenylacetic acid
  • 2-(4-Bromophenoxy)ethanol
  • 4-(4-Bromophenyl)-thiazol-2-amine

Uniqueness

2-[4-(4-Bromophenoxy)phenyl]-2-tert-butyl-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

61658-74-0

Molecular Formula

C19H21BrO3

Molecular Weight

377.3 g/mol

IUPAC Name

2-[4-(4-bromophenoxy)phenyl]-2-tert-butyl-1,3-dioxolane

InChI

InChI=1S/C19H21BrO3/c1-18(2,3)19(21-12-13-22-19)14-4-8-16(9-5-14)23-17-10-6-15(20)7-11-17/h4-11H,12-13H2,1-3H3

InChI Key

ZQFLKDWVBHNKQR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(OCCO1)C2=CC=C(C=C2)OC3=CC=C(C=C3)Br

Origin of Product

United States

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